1-Dehydrocorticosterone 21-Acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Dehydrocorticosterone 21-acetate is an acetylated derivative of corticosterone that is dehydrogenated at the one position . It has been used as a precursor in the synthesis of 21-hydroxypregna-1,4-diene-3,11,20-trione, which is a metabolite of 1α-hydroxycorticosterone .

Synthesis Analysis

The synthesis of corticosteroids like 1-Dehydrocorticosterone 21-Acetate often starts with diosgenin, and the desired molecules are reached due to a good combination of chemistry and biotechnology . An example of a synthesis process involves epoxide opening with HF/DMF to yield dexamethasone 21-methyl, which is then subjected to the Ringold-Stork protocol to provide dexamethasone-21-acetate .

Chemical Reactions Analysis

Corticosteroids like 1-Dehydrocorticosterone 21-Acetate are products of high industrial and commercial importance. There are dozens of different synthesis processes published for all of them . The combination of chemistry and biology provided sapogenins approach advantage . A colorimetric reaction for the evaluation of cortisone, hydrocortisone, and related steroids was reported by Clark .

Aplicaciones Científicas De Investigación

Enzyme-Linked Immunosorbent Assay Development

A study by Tagawa et al. (2007) developed an enzyme-linked immunosorbent assay (ELISA) for serum 11-dehydrocorticosterone, which is closely related to 1-Dehydrocorticosterone 21-Acetate, in rats and mice. This assay facilitates the measurement of 11β-HSD activities alongside serum corticosterone levels, highlighting its utility in research involving glucocorticoid metabolism and its effects on physiological and pathological states (Tagawa et al., 2007).

Endothelin-1 Production Regulation

Research by Yu et al. (2002) investigated the direct effects of deoxycorticosterone acetate (DOCA), another closely related compound, on endothelin-1 (ET-1) mRNA expression and ET-1 peptide production in endothelial cells. The findings suggest that DOCA directly increases ET-1 mRNA expression in endothelium, which could be mediated in part by a glucocorticoid receptor pathway, underscoring the compound's relevance in studying vascular function and hypertension (Yu et al., 2002).

Cardiovascular and Renal Effects

Auchus et al. (2014) explored the use of abiraterone acetate, a potent inhibitor of CYP17A1 which is involved in steroidogenesis, including the metabolism of compounds similar to 1-Dehydrocorticosterone 21-Acetate. The study focused on its effects on androgen excess in women with 21-hydroxylase deficiency, showcasing its potential for therapeutic applications in metabolic and endocrine disorders (Auchus et al., 2014).

Safety And Hazards

Propiedades

Número CAS |

58652-04-3 |

|---|---|

Nombre del producto |

1-Dehydrocorticosterone 21-Acetate |

Fórmula molecular |

C23H30O5 |

Peso molecular |

386.488 |

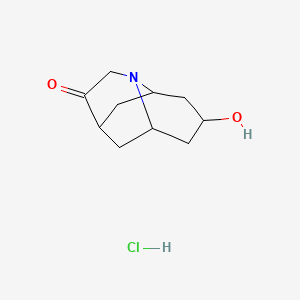

Nombre IUPAC |

[2-[(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C23H30O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h8-10,16-19,21,26H,4-7,11-12H2,1-3H3/t16-,17-,18+,19-,21+,22-,23-/m0/s1 |

Clave InChI |

AUJYIXRHRTVZNY-ZWFCQKKLSA-N |

SMILES |

CC(=O)OCC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C |

Sinónimos |

(11β)-21-(Acetyloxy)-11-hydroxy-pregna-1,4-diene-3,20-dione; _x000B_11β,21-Dihydroxy-pregna-1,4-diene-3,20-dione 21-Acetate; 1,2-Dehydrocorticosterone 21-Acetate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Aminomethyl)piperazin-1-yl]ethan-1-one](/img/structure/B585016.png)